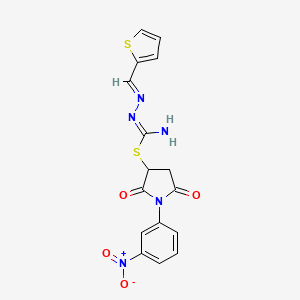![molecular formula C15H15N5OS B5850055 3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)
3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research. It is commonly known as MPTA and is a member of the triazole family. MPTA has shown promising results in various research studies, particularly in the field of medicinal chemistry.
Mechanism of Action
MPTA works by inhibiting the activity of specific enzymes that are responsible for the progression of various diseases. It acts by binding to the active site of the enzyme, thereby preventing its activity. MPTA has been shown to be particularly effective in inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
MPTA has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. MPTA has also been shown to have antioxidant properties, which may be useful in preventing oxidative damage in the body.
Advantages and Limitations for Lab Experiments
MPTA has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. However, MPTA has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on MPTA. One potential avenue of research is the development of more potent and selective inhibitors of specific enzymes that are involved in disease progression. Another potential area of research is the development of novel drug delivery systems for MPTA, which may improve its efficacy and reduce its side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of MPTA and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of MPTA involves the reaction of 4-methoxybenzyl chloride with thiosemicarbazide, followed by the reaction of the resulting compound with 3-pyridinecarboxaldehyde. The final product is obtained after cyclization and reduction.
Scientific Research Applications
MPTA has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MPTA acts as a potent inhibitor of certain enzymes that are involved in the progression of these diseases.
properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-21-13-6-4-11(5-7-13)10-22-15-19-18-14(20(15)16)12-3-2-8-17-9-12/h2-9H,10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLHGLMIQOCLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methoxybenzyl)sulfanyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-cyano-2-(4-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5849984.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5850002.png)
![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)

![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)
![N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5850028.png)




![7,8-dihydro[1,3]thiazolo[2,3-i]purine](/img/structure/B5850062.png)
![N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5850064.png)